N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide typically involves the reaction of triphenylphosphine with an appropriate acetamide derivative under specific conditions. The reaction is often carried out in the presence of an iodine source to introduce the iodo group. The carbamoyl group is introduced through a subsequent reaction with a suitable carbamoylating agent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonium ylides, while substitution reactions can introduce various functional groups in place of the iodo group .
Scientific Research Applications
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metabolic pathways.
Mechanism of Action
The mechanism by which N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide exerts its effects involves targeting specific molecular pathways. For instance, it inhibits the β-subunit of fatty acid synthase, leading to the disruption of fatty acid synthesis. This inhibition affects cellular processes such as nuclear envelope expansion and nuclear elongation during mitosis .
Comparison with Similar Compounds
Similar Compounds
2-(Triphenylphosphoranylidene)acetamide: Similar in structure but lacks the carbamoyl and iodo groups.
N-(1-Carbamoyl-2-phenyl-2-(triphenyl-phosphanylidene)-ethyl)-benzamide: Another phosphonium ylide with a different substitution pattern.
Uniqueness
N-Carbamoyl-2-iodo-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to the presence of both the iodo and carbamoyl groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
62879-59-8 |
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Molecular Formula |
C21H18IN2O2P |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-carbamoyl-2-iodo-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C21H18IN2O2P/c22-19(20(25)24-21(23)26)27(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,23,24,25,26) |
InChI Key |
NKJXGHYIKACKIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(C(=O)NC(=O)N)I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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